Journal Name:Journal of Applied Spectroscopy
Journal ISSN:0021-9037
IF:0.816
Journal Website:http://www.springerlink.com/content/0021-9037
Year of Origin:1965
Publisher:Springer GmbH & Co, Auslieferungs-Gesellschaf
Number of Articles Per Year:179
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-03-10 , DOI: 10.1088/2516-1075/acbff9
In this work, the effect of strain on the vibrational and electronic properties of the YBa2Cu3O7 compound was studied through ab initio calculations. For this, two structural models were used: a bulk model and a surface model (a monolayer with CuO2 and BaO as the terminating layers). The phonon spectra was calculated for both structures under different levels of c axis strain. The most appreciable change occurs in the vibrational properties, and in the surface case. From the simulation of the Raman spectra, we were able to quantify the Raman shift ratio as a function of the applied strain, and analyzed its behavior in terms of the overlap population of the different bonds and the reduced mass of selected phonons. The effect of the level of deformation on the band structure and the electronic density of states is small for both structures, although more noticeable in the case of the surface model. In both cases, tendencies are observed when the fine features of the band structure are analyzed by means of the tight binding model. Due to the lower symmetry, the surface model also shows modifications of the bands related to the CuO2 planes.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-12-08 , DOI: 10.1088/2516-1075/aca4ff
Synthetically modified fluorescent nucleotides (SFNs) are highly popular in a variety of experiments to explore biochemistry in molecular imaging, but the connection between their photodynamics and quenching mechanisms to their molecular structure remain relatively unstudied computationally. We combine various levels of theory, including classical force field dynamics and excited state quantum mechanic/molecular mechanic Born–Oppenheimer dynamics to characterize a set of polycyclic aromatic hydrocarbon based substituents bound to cytidine (dC) and guanine (dG) nucleobases. We specifically focus on perylene (P) bound to C5 and C6 of dC, and the naturally occurring benzo[a]pyrene diol epoxide (B[a]PDE) on dG. We find that specific angles of the connection points between them modulate mechanisms of intramolecular charge transfer, where an electron moves from P to dC and dG to B[a]PDE once an optimal angle is reached. Functionalization location and flexibility of the substituent affect access to these angles and, therefore, the amount of rapid charge transfer quenching of the fluorescence that we observe. This work demonstrates that the choice of functionalization location for SFNs changes the accessibility of charge transfer mechanisms via steric hindrance, and suggest that this feature can be applied for future tuning of fluorescence properties.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-05-19 , DOI: 10.1088/2516-1075/acd158
Point defect formation and migration in oxides governs a wide range of phenomena from corrosion kinetics and radiation damage evolution to electronic properties. In this study, we examine the thermodynamics and kinetics of anion and cation point defects using density functional theory in hematite (
α
-Fe2O3), an important iron oxide highly relevant in both corrosion of steels and water-splitting applications. These calculations indicate that the migration barriers for point defects can vary significantly with charge state, particularly for cation interstitials. Additionally, we find multiple possible migration pathways for many of the point defects in this material, related to the low symmetry of the corundum crystal structure. The possible percolation paths are examined, using the barriers to determine the magnitude and anisotropy of long-range diffusion. Our findings suggest highly anisotropic mass transport in hematite, favoring diffusion along the c-axis of the crystal. In addition, we have considered the point defect formation energetics using the largest Fe2O3 supercell reported to date.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-05-16 , DOI: 10.1088/2516-1075/acd28e
Photoinduced charge-transfer excitations are key to understand the primary processes of natural photosynthesis and for designing photovoltaic and photocatalytic devices. In this paper, we use Bacteriochlorophyll dimers extracted from the light harvesting apparatus and reaction center of a photosynthetic purple bacterium as model systems to study such excitations using first-principles numerical simulation methods. We distinguish four different regimes of intermolecular coupling, ranging from very weakly coupled to strongly coupled, and identify the factors that determine the energy and character of charge-transfer excitations in each case. We also construct an artificial dimer to systematically study the effects of intermolecular distance and orientation on charge-transfer excitations, as well as the impact of molecular vibrations on these excitations. Our results provide design rules for tailoring charge-transfer excitations in Bacteriochloropylls and related photoactive molecules, and highlight the importance of including charge-transfer excitations in accurate models of the excited-state structure and dynamics of Bacteriochlorophyll aggregates.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-02-20 , DOI: 10.1088/2516-1075/acba6f
We present an approach for the calculation of the
Z2
topological invariant in non-crystalline two-dimensional quantum spin Hall insulators. While topological invariants were originally mathematically introduced for crystalline periodic systems, and crucially hinge on tracking the evolution of occupied states through the Brillouin zone, the introduction of disorder or dynamical effects can break the translational symmetry and imply the use of larger simulation cells, where the k-point sampling is typically reduced to the single Γ-point. Here, we introduce a single-point formula for the spin Chern number that enables to adopt the supercell framework, where a single Hamiltonian diagonalisation is performed. Inspired by the work of Prodan (2009 Phys. Rev. B 80 125327), our single-point approach allows to calculate the spin Chern number even when the spin operator
sˆz
does not commute with the Hamiltonian, as in the presence of Rashba spin–orbit coupling. We validate our method on the Kane–Mele model, both pristine and in the presence of Anderson disorder. Finally, we investigate the disorder-driven transition from the trivial phase to the topological state known as topological Anderson insulator. Beyond disordered systems, our approach is particularly useful to investigate the role of defects, to study topological alloys and in the context of ab-initio molecular dynamics simulations at finite temperature.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-06-09 , DOI: 10.1088/2516-1075/ac709a
The GW approximation (GWA) of quasiparticle self-energy is a well-established method for quantitative description of single-particle excitations and has been successfully applied to a wide range of systems. However, the relatively huge computational cost and non-trivial convergence behavior hinder the applications of the GWA in large and complex material systems. Due to the recent interest in low-dimensional materials, such as two-dimensional (2D) nanosheets and nanoclusters, researchers have focused on designing novel numerical methods for efficient and accurate prediction of quasiparticle excitations in low-dimensional materials. This topical review recaps the basic concepts of the GWA and presents several conventional code implementations. We review some of the most recent advances in innovative GWA methods and reformulations, focusing on applications to 2D and localized systems.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-05-16 , DOI: 10.1088/2516-1075/ac6b6f
Using density functional theory calculations and the addition of van der Waals correction, the graphene/HfS2 heterojunction is constructed, and its electronic properties are examined thoroughly. This interface is determined as n-type ohmic, and the impacts of different amounts of interlayer distance and strain on the contact are shown using Schottky barrier height and electron injection efficiency. Dipole moment and work function of the interface are also altered when subjected to change in these two categories. The effects of an applied electric field on transforming the ohmic contact to Schottky is also investigated. The conclusions given can assist in the design and modeling of HfS2 based devices in the future.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-05-23 , DOI: 10.1088/2516-1075/acd28d
Delafossite PdCrO2 is an intriguing material which displays nearly-free electron and Mott insulating behaviour in different layers. Both angle-resolved photoemission spectroscopy (ARPES) and Compton scattering measurements have established a hexagonal Fermi surface in the material’s paramagnetic phase. However, the Compton experiment detected an additional structure in the projected occupancy which was originally interpreted as an additional Fermi surface feature not seen by ARPES. Here, we revisit this interpretation of the Compton data. State-of-the-art density functional theory (DFT) with dynamical mean field theory (DMFT), the so-called DFT+DMFT method, predicts the Mott insulating state along with a single hexagonal Fermi surface in excellent agreement with ARPES and Compton. However, DFT+DMFT fails to predict the intensity of the additional spectral weight feature observed in the Compton data. We infer that this discrepancy may arise from the DFT+DMFT not being able to correctly predict certain features in the shape and dispersion of the unoccupied quasiparticle band near the Fermi level. Therefore, a theoretical description beyond our DFT+DMFT model is needed to incorporate vital electron interactions, such as inter-layer electron coupling interactions which for PdCrO2 gives rise to the Kondo-like so-called intertwined excitation.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2022-10-24 , DOI: 10.1088/2516-1075/ac96b8
We propose a divide-and-conquer algorithm to find recursively the scattering matrix of general tight-binding structures. The scattering matrix allows a direct calculation of transport properties in mesoscopic systems by using the Landauer formula. The method is exact, and by analyzing the performance of the algorithm in square, triangular and honeycomb lattices, we show a significant improvement in comparison to other state-of-the-art recursive and non-recursive methods. We utilize this algorithm to compute the conductance of a rotated graphene nanoribbon side-contact junction, revealing that for electrons with energies smaller than −2.7 eV the transmission function depends negligibly on the angle of the junction, whereas for electrons with energies greater than −2.7 eV, there exists a set of angles for the system that increase its conductance independently of the energy of the particles.
Journal of Applied Spectroscopy ( IF 0.816 ) Pub Date: 2023-02-17 , DOI: 10.1088/2516-1075/acba6e
As the analogs of Li-rich materials, Na-rich transition metal layered oxides are promising cathode materials for Na-ion batteries owing to their high theoretical capacity and energy density through cumulative cationic and anionic redox. However, most of the reported Na-rich cathode materials are mainly Ru- and Ir-based layered oxides, which limits the practical application. Herein, we report a Na-rich and Ru-doped O3-type Na1.1Ni0.35Mn0.55O2 cathode to mitigate this issue. By partially substituting Mn4+ with high-electronegativity Ru4+, the structural stability and electrochemical performance of the cathode are both greatly improved. It is validated that the high covalency of Ru–O bonds could harden the structural integrity with rigid oxygen framework upon cycling, leading to enhanced O3-P3 phase transition reversibility. Ru doping also induces an enlarged interlayer spacing to boost the Na+ diffusion kinetics for improved rate capability. In addition, benefiting from the large energetic overlap between Ru 4d and O 2p states, the reinforced Ru–O covalency enables highly reversible Ru4+/Ru5+ redox accompanied with more stable oxygen redox, leading to improved specific capacity and stability over cycling. Our present study provides a promising strategy for designing high-performance Na-rich layered oxide cathode materials through covalency modulation toward practical applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | SPECTROSCOPY 光谱学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.10 | 18 | Science Citation Index Expanded | Not |
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